Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
“Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C10H12N2O2S . It is often used in research and has been referenced in various scientific studies .
Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate” is defined by its empirical formula C10H12N2O2S . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.28 . Other physical and chemical properties like density, boiling point, and melting point are not provided in the search results.Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pyrimidine Derivatives
Methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are derivatives of pyrimidine, are synthesized through reactions involving methylthio pyrimidines, demonstrating the role of methylthio pyrimidines in producing compounds with potential fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Novel Pyrimidine Esters Synthesis
Studies on synthetic methods of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters have expanded our understanding of these compounds' molecular diversity (Nishimura, Okamoto, Ikunaka, & Ohyama, 2011).
Development of Ethyl 2-Methylthio Pyrimidine Derivatives
Efficient procedures for synthesizing ethyl 2-methylthio pyrimidine derivatives demonstrate the adaptability and potential applications of these compounds (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).
Novel Thieno[2,3‐d]pyrimidines Preparation
A new method for preparing thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides has been developed, showcasing the versatility of pyrimidine derivatives (Santilli, Kim, & Wanser, 1971).
Medicinal and Biological Applications
Thieno[3,2-d]Pyrimidines Synthesis for Biological Activities
Synthesis of new thieno[3,2-d]pyrimidine derivatives highlights their potential in medicinal and biological activities, such as VEGF receptor-2 kinase inhibition and 5-HT3 receptor ligand properties (Song, 2007).
Palladium-Catalyzed Reactions for Heterocyclic Systems
Utilizing palladium-catalyzed reactions of methylthio pyrimidine derivatives has led to the synthesis of novel heterocyclic systems, indicating potential applications in drug development (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Antiviral and Antitumor Activities of Pyrimidine Derivatives
Studies on the antiviral and antitumor activities of various pyrimidine derivatives, including those involving methylthio groups, reveal their potential in developing new therapeutic agents (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Safety And Hazards
properties
IUPAC Name |
methyl 4-cyclopropyl-2-methylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-14-9(13)7-5-11-10(15-2)12-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCQLIHOJARIKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2CC2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674780 | |
Record name | Methyl 4-cyclopropyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
1072944-76-3 | |
Record name | Methyl 4-cyclopropyl-2-(methylthio)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-cyclopropyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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